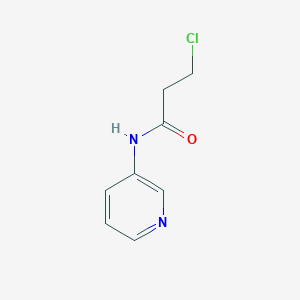
3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride
描述
3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride: is a chemical compound with the molecular formula C11H8ClNOS and a molecular weight of 237.71 g/mol . This compound is characterized by the presence of a benzoyl chloride group attached to a thiazole ring, which is further substituted with a methyl group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
生化分析
Biochemical Properties
3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as acetyltransferases and proteases, facilitating the transfer of acyl groups to specific substrates. This compound also interacts with proteins involved in cellular signaling pathways, modulating their activity through covalent modification. The nature of these interactions is primarily based on the formation of covalent bonds between the benzoyl chloride group and nucleophilic residues in the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and modifying their activity. These changes in cellular signaling and gene expression ultimately impact cellular metabolism, leading to altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The benzoyl chloride group of the compound reacts with nucleophilic residues in target enzymes, leading to covalent modification and inhibition of enzyme activity. This inhibition can result in the accumulation of specific substrates and the depletion of products, thereby altering metabolic pathways. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under ambient temperature conditions, but it can degrade over extended periods. Studies have shown that the long-term effects of this compound on cellular function include sustained inhibition of enzyme activity and persistent changes in gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term modulation of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without adverse effects. These findings underscore the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. This compound can inhibit key enzymes in metabolic pathways, leading to altered levels of metabolites and changes in metabolic flux. For example, inhibition of acetyltransferases by this compound can result in the accumulation of acetyl-CoA and subsequent changes in lipid metabolism. Additionally, this compound can interact with cofactors such as adenosine triphosphate, influencing energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells. Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation. These interactions ensure that the compound reaches its target sites within the cell, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, this compound can be targeted to the mitochondria, influencing metabolic processes and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride typically involves the reaction of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride . The reaction can be represented as follows:
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid+SOCl2→3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound .
化学反应分析
Types of Reactions: 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used.
Hydrolysis: The reaction is carried out in aqueous conditions, often under acidic or basic catalysis.
Major Products:
Substitution Reactions: The major products are the corresponding substituted benzoyl derivatives.
Hydrolysis: The major product is 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.
科学研究应用
3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride has several applications in scientific research:
作用机制
The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride is primarily based on its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules . This reactivity is utilized in the synthesis of various derivatives and in the modification of biomolecules for research purposes .
相似化合物的比较
- 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
- 3-(2-Methyl-1,3-thiazol-4-yl)benzamide
- 3-(2-Methyl-1,3-thiazol-4-yl)benzyl alcohol
Comparison: 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride is unique due to the presence of the reactive benzoyl chloride group, which makes it a versatile intermediate for various chemical reactions . In contrast, the similar compounds listed above have different functional groups (acid, amide, alcohol) that confer different reactivity and applications .
属性
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7-13-10(6-15-7)8-3-2-4-9(5-8)11(12)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNXILHANJPJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383645 | |
| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-05-0 | |
| Record name | 3-(2-Methyl-4-thiazolyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)

![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)






![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1351111.png)




